5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a bromophenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydropyrrole ring can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: 5-(3-Nitrophenyl)-3,4-dihydro-2H-pyrrole.
Sulfonation: 5-(3-Sulfonylphenyl)-3,4-dihydro-2H-pyrrole.
Nucleophilic Substitution: 5-(3-Aminophenyl)-3,4-dihydro-2H-pyrrole or 5-(3-Thiophenyl)-3,4-dihydro-2H-pyrrole.
Scientific Research Applications
5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the dihydropyrrole ring provides structural stability. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1H-pyrrole: Similar structure but lacks the dihydro component, which may affect its reactivity and binding properties.
5-(3-Bromophenyl)-3,4-dihydro-2H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Features a triazole ring, which can alter its pharmacological profile.
Uniqueness
5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to its combination of a bromophenyl group and a dihydropyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWKPAZUDJORHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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